tert-Butyl N-(1-acetylcyclohexyl)carbamate
Description
Contextualization of Carbamate (B1207046) Derivatives in Advanced Synthetic Strategies
Carbamate derivatives are a cornerstone of modern organic synthesis, primarily due to their role as effective protecting groups for amines. researchgate.net The carbamate functional group, structurally an amide-ester hybrid, exhibits significant chemical and proteolytic stability. This stability allows amines to be shielded from unwanted reactions under a variety of conditions, including exposure to bases, acids, and hydrogenation agents. researchgate.net
Among the various carbamate-based protecting groups, the tert-butoxycarbonyl (Boc) group, which is present in tert-Butyl N-(1-acetylcyclohexyl)carbamate, is one of the most widely employed in peptide synthesis and medicinal chemistry. The popularity of the Boc group is due to its robustness under many reaction conditions and its susceptibility to clean and selective removal under acidic conditions, often using reagents like trifluoroacetic acid. The strategic use of carbamates like the Boc group allows for the selective modification of other functional groups within a molecule, enabling complex, multi-step syntheses that would otherwise be unfeasible. mdpi.com Carbamates are not only used as protecting groups but are also integral components of many therapeutic agents and serve as key intermediates in the chemical and paint industries. researchgate.net
| Protecting Group | Abbreviation | Typical Cleavage Conditions |
|---|---|---|
| tert-Butoxycarbonyl | Boc | Strong acids (e.g., Trifluoroacetic Acid) |
| Carboxybenzyl | Cbz or Z | Hydrogenolysis, strong acids |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |
Significance of the 1-Acetylcyclohexyl Moiety in Synthetic Chemistry
The 1-acetylcyclohexyl moiety provides a robust and conformationally well-defined cyclic scaffold, a common feature in many natural products and pharmaceutical compounds. The cyclohexane (B81311) ring system allows for predictable stereochemical control in subsequent reactions. The key features of this specific moiety are the two functional groups attached to the same quaternary carbon atom: the nitrogen (protected as a carbamate) and an acetyl group.
The acetyl group itself is a versatile chemical handle. Its carbonyl carbon is electrophilic and can undergo a wide range of nucleophilic addition reactions. Furthermore, the methyl protons adjacent to the carbonyl are acidic and can be removed to form an enolate, enabling aldol-type condensations and α-functionalization reactions. This dual reactivity makes the acetyl group a point for significant molecular elaboration. For instance, related α-hydroxy ketones, such as 1-acetylcyclohexanol, are valuable intermediates in organic synthesis. lookchem.com The presence of both a protected amine and a ketone at the same position on the cyclohexyl ring offers the potential for constructing complex heterocyclic systems or densely functionalized carbocyclic structures.
| Property | Value |
|---|---|
| CAS Number | 1123-27-9 lookchem.com |
| Molecular Formula | C₈H₁₄O₂ lookchem.com |
| Molecular Weight | 142.2 g/mol lookchem.com |
| Boiling Point | ~219.8 °C (estimate) lookchem.com |
| Flash Point | 95.9 °C lookchem.com |
| Density | ~1.025 g/cm³ lookchem.com |
Rationale for Research Focus on this compound
While specific research literature focusing exclusively on this compound is not widely available, a clear rationale for its synthesis and study can be inferred from the principles of synthetic chemistry. The compound serves as a bifunctional building block, providing a stable, protected α-amino ketone on a cyclic scaffold.
The primary motivation for preparing such a compound would be its use as an intermediate for more complex molecular targets. The synthetic utility would involve two main strategies:
Reactions at the Ketone: The acetyl group can be transformed into a variety of other functionalities. For example, it could be reduced to an alcohol, converted to an olefin via a Wittig reaction, or used in condensation reactions to build larger carbon skeletons, all while the amine remains protected.
Deprotection and Reaction of the Amine: Following transformations at the ketone, the Boc group can be selectively removed to reveal the primary amine. This amine could then be used for amide bond formation, reductive amination, or the construction of nitrogen-containing heterocycles.
The combination of a protected amine and a reactive ketone on a single quaternary carbon of a cyclohexane ring makes this compound a potentially valuable precursor for synthesizing spirocyclic compounds and other sterically congested molecular architectures that are of interest in medicinal chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl N-(1-acetylcyclohexyl)carbamate |
InChI |
InChI=1S/C13H23NO3/c1-10(15)13(8-6-5-7-9-13)14-11(16)17-12(2,3)4/h5-9H2,1-4H3,(H,14,16) |
InChI Key |
HTVRJDTZQXHABL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCCCC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl N 1 Acetylcyclohexyl Carbamate
Precursor Synthesis and Functionalization Pathways
The creation of tert-Butyl N-(1-acetylcyclohexyl)carbamate fundamentally relies on the successful synthesis of its precursors and the subsequent chemical modifications. This process involves building the core acetylcyclohexylamine structure and then introducing the tert-butoxycarbonyl (Boc) group.
Synthesis of 1-Acetylcyclohexylamine Precursors
The synthesis of the pivotal intermediate, 1-acetylcyclohexylamine, is a critical first step. While direct, documented syntheses for this specific compound are not extensively detailed in readily available literature, its formation can be approached through established chemical transformations. One logical pathway begins with cyclohexanone (B45756).
A plausible synthetic route could involve a multi-step sequence starting from cyclohexanone. This might include a Strecker synthesis or a related cyanation and hydrolysis pathway to introduce the amine and carboxylic acid functionalities at the C1 position, followed by further modifications to yield the acetyl group. Another potential route is the direct reductive amination of an acetyl-substituted cyclohexanone derivative.
The synthesis of related cyclohexylamine (B46788) structures is well-documented. For instance, cyclohexylamine itself can be produced via the hydrogenation of nitrobenzene (B124822) over specific catalysts. rsc.org Similarly, N-substituted cyclohexylamines are often prepared by the hydrogenation of the corresponding anilines or through the reductive amination of cyclohexanone with a primary amine. chemicalbook.com These established methods for creating the aminocyclohexane core underpin the potential strategies for synthesizing the more complex 1-acetylcyclohexylamine precursor.
Introduction of the tert-Butoxycarbonyl (Boc) Group
The introduction of the tert-butoxycarbonyl (Boc) group is a crucial functionalization step, serving to protect the amine. wikipedia.org This is one of the most common amine-protecting group strategies in organic synthesis due to the stability of the resulting carbamate (B1207046) and the relatively mild conditions required for its removal. organic-chemistry.orgfishersci.co.uk
The most prevalent method for this transformation involves the reaction of the amine precursor, 1-acetylcyclohexylamine, with di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.ukevitachem.com This reaction is typically performed in the presence of a base. The reaction conditions are flexible, allowing for high yields under mild conditions. fishersci.co.uk
Common Reagents and Conditions for Boc Protection:
| Reagent | Base | Solvent(s) | Temperature |
|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate | Chloroform/Water (biphasic) | Reflux |
| Di-tert-butyl dicarbonate (Boc₂O) | 4-dimethylaminopyridine (DMAP) | Acetonitrile | Room Temperature |
The Boc group is stable against most nucleophiles and bases, which allows for selective reactions at other parts of the molecule. organic-chemistry.org Deprotection is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid in methanol, which cleaves the carbamate to regenerate the amine. wikipedia.orgfishersci.co.ukevitachem.com
Optimized Reaction Conditions and Catalytic Systems
Optimizing the synthesis of this compound involves a careful study of reaction parameters and the use of catalysts to enhance efficiency, yield, and selectivity.
Solvent Effects and Reaction Kinetics in Carbamate Formation
The choice of solvent significantly impacts the rate and yield of carbamate formation. The N-tert-butoxycarbonylation of amines is often performed in a variety of solvents, including tetrahydrofuran (B95107) (THF), acetonitrile, or aqueous mixtures. fishersci.co.uk For certain carbamate syntheses, solvents like benzene (B151609) or methylene (B1212753) chloride have been shown to provide superior yields. orgsyn.org
Recent research has explored more advanced solvent systems. For example, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can function as both a solvent and a catalyst, promoting efficient and chemoselective mono-N-Boc protection of various amines. organic-chemistry.org The reaction kinetics are generally favorable, with many Boc protection procedures achieving high conversion rates relatively quickly at room temperature or with moderate heating. fishersci.co.uk In some protocols, solvent-free conditions have been developed, which can enhance reaction efficiency and reduce waste. organic-chemistry.orgevitachem.com
Catalytic Approaches for Carbon-Nitrogen Bond Formation
To improve the efficiency and sustainability of the synthesis, various catalytic systems have been investigated for the formation of the carbamate C-N bond. These catalysts often allow for milder reaction conditions and can sometimes be recycled and reused.
Catalytic Systems for N-tert-butoxycarbonylation:
| Catalyst | Key Features | Conditions |
|---|---|---|
| Perchloric acid on silica-gel (HClO₄–SiO₂) | Inexpensive, reusable, highly efficient. organic-chemistry.org | Room temperature, solvent-free. organic-chemistry.org |
| 1-Alkyl-3-methylimidazolium ionic liquids | Provides excellent chemoselectivity through electrophilic activation of Boc₂O. organic-chemistry.org | Mild conditions. organic-chemistry.org |
| Nickel Boride (in situ) | Allows for one-pot reduction of nitro or azide (B81097) groups followed by Boc-protection. organic-chemistry.org | Mild conditions. organic-chemistry.org |
These catalytic methods offer alternatives to traditional stoichiometric base-mediated reactions, often leading to cleaner reactions and simpler purification procedures.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.
Key areas of focus include:
Solvent Selection : A significant aspect of greening the synthesis is the replacement of hazardous solvents like dichloromethane (DCM) or tetrahydrofuran (THF). evitachem.com Cyclopentyl methyl ether (CPME) has emerged as a greener alternative due to its higher boiling point, lower toxicity, and bio-based production. evitachem.com The use of CPME can also reduce energy consumption by allowing reactions to proceed at higher temperatures than highly volatile solvents. evitachem.com
Catalyst Recyclability : The use of heterogeneous or recyclable catalysts, such as the previously mentioned HClO₄–SiO₂, aligns with green chemistry principles by reducing waste. organic-chemistry.orglookchem.com This avoids the need for stoichiometric reagents that are consumed in the reaction and contribute to the waste stream.
Atom Economy and Waste Reduction : Synthetic routes are evaluated based on their atom economy and E-factor (the ratio of waste to product). researchgate.net Methodologies that proceed in high yields with minimal byproducts are preferred. Solvent-free reactions represent an ideal scenario, significantly improving the E-factor by eliminating solvent waste. evitachem.com
By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.
Atom Economy and E-Factor Considerations
The principles of green chemistry are increasingly integral to modern synthetic strategies, emphasizing the reduction of waste and maximization of efficiency. Two key metrics for evaluating the environmental impact of a chemical process are atom economy and the Environmental Factor (E-Factor).
Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.comjocpr.com An ideal reaction incorporates all reactant atoms into the final product, achieving 100% atom economy. jocpr.com
E-Factor provides a more practical measure of waste generation, defined as the total mass of waste produced divided by the mass of the desired product. A lower E-Factor signifies a more environmentally benign process.
Conventional methods for synthesizing carbamates, including this compound, often involve the use of protecting groups and stoichiometric reagents, which can lead to poor atom economy and high E-Factors. primescholars.comevitachem.com For instance, traditional Boc (tert-butyloxycarbonyl) protection in solvents like tetrahydrofuran (THF) can generate significant waste, resulting in a high E-factor. evitachem.com
Recent research has focused on developing more sustainable synthetic routes with improved efficiency metrics. By comparing conventional methods with greener alternatives, the advantages become clear. For example, a traditional Boc protection method might have an E-Factor of 18.2, while newer methods utilizing alternative solvents or catalysts can drastically reduce this value. evitachem.com An enzyme-catalyzed flow reactor process, for instance, can lower the E-Factor to as low as 2.1, showcasing a significant reduction in waste generation. evitachem.com
Table 1: Comparison of Synthetic Methodologies by E-Factor
| Methodology | Conditions | E-Factor | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional Boc Protection | THF, Reflux, 3 h | 18.2 | 95 | evitachem.com |
| CPME-Mediated Synthesis | Cyclopentyl methyl ether, 0–5°C, 1.5 h | 5.3 | 83 | evitachem.com |
| Enzyme Flow Reactor | t-Butanol (immobilized lipase), 25°C, 24 h | 2.1 | 70 (over 10 cycles) | evitachem.com |
Solvent-Free or Alternative Solvent Methodologies
Reducing or eliminating the use of volatile and often hazardous organic solvents is a primary goal in green chemistry. The synthesis of this compound has been a subject of such improvements, with several innovative methodologies being developed.
Solvent-Free Methodologies: Mechanochemical synthesis, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, represents a significant advancement. This technique can eliminate the need for solvents entirely, leading to a dramatic reduction in waste. For carbamate bond formation, mechanochemical milling has been shown to achieve high yields of 80-85% in as little as 30 minutes. evitachem.com
Alternative Solvent Methodologies: Where solvents are necessary, the focus has shifted to more sustainable alternatives that are less toxic, biodegradable, or bio-based.
Cyclopentyl methyl ether (CPME): This ether is considered a greener substitute for solvents like tetrahydrofuran (THF) and dichloromethane (DCM). evitachem.comnih.gov CPME offers several advantages, including a higher boiling point (106°C), lower toxicity, and it can be produced from bio-based sources. evitachem.comnih.gov Its use in carbamate synthesis allows for reactions at more moderate temperatures (0–5°C) compared to the cryogenic conditions (-78°C) sometimes required with traditional solvents, reducing energy consumption by over 40%. evitachem.com
Water-Mediated Synthesis: Utilizing water as a reaction medium is highly desirable from an environmental standpoint. Micellar catalysis, using surfactants like TPGS-750-M in water, has been successfully applied to acetylation reactions. This approach can achieve yields as high as 90% at room temperature, completely avoiding the use of organic solvents. evitachem.com
Enzyme-Mediated Catalysis: The use of enzymes, such as lipases, allows for reactions to be conducted in non-aqueous media under ambient conditions. While these reactions can be slower, they offer high selectivity and environmental compatibility. evitachem.com
Table 2: Overview of Greener Synthetic Methodologies
| Methodology | Solvent/Conditions | Key Advantages | Achieved Yield | Reference |
|---|---|---|---|---|
| Mechanochemical Milling | Solvent-Free | Eliminates solvent waste, rapid reaction time. | 80-85% | evitachem.com |
| CPME-Mediated Synthesis | Cyclopentyl methyl ether (CPME) | Reduced toxicity, bio-based, lower energy input. | 83% | evitachem.com |
| Micellar Catalysis | Water with TPGS-750-M | Avoids organic solvents, room temperature reaction. | 90% | evitachem.com |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The effective purification and isolation of synthetic intermediates and the final this compound product are critical for ensuring high purity. A combination of standard and advanced laboratory techniques is employed, tailored to the specific properties of the compounds at each stage.
Work-up and Extraction: Following the completion of a reaction, a standard work-up procedure is often initiated. This typically involves quenching the reaction mixture, often with water. google.com The product is then extracted from the aqueous phase into an immiscible organic solvent such as ethyl acetate (B1210297). google.com This organic layer is subsequently washed with various aqueous solutions to remove impurities. These washes can include dilute acid (e.g., hydrochloric acid) to remove basic impurities, a basic solution (e.g., sodium bicarbonate or sodium hydroxide) to remove acidic by-products, and a saturated brine solution to remove residual water before drying. google.comorgsyn.org
Crystallization and Recrystallization: Crystallization is a primary method for purifying solid compounds. After the solvent is removed from the dried organic extract, often using a rotary evaporator under reduced pressure, the crude solid product is obtained. orgsyn.org This crude material can be purified by recrystallization from a suitable solvent or solvent system, such as a mixture of hexane (B92381) and ethyl acetate or benzene and hexane. google.comorgsyn.org The process involves dissolving the solid in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the mother liquor.
Precipitation and Filtration: In some procedures, the product can be isolated directly from the reaction mixture by precipitation. This is often achieved by cooling the reaction mixture or by adding an anti-solvent (a liquid in which the product is insoluble), such as water. google.com The resulting solid is then collected by filtration using a Büchner funnel, washed with a small amount of cold solvent to remove surface impurities, and dried. google.comorgsyn.org
Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography is a powerful purification technique. The crude product is loaded onto a stationary phase, typically silica (B1680970) gel, and a mobile phase (a solvent or mixture of solvents like ethyl acetate and hexane) is passed through the column. tcichemicals.com Components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the collection of the pure product in fractions. tcichemicals.com
Drying: The final step in isolation is the thorough drying of the purified product. This is commonly done under reduced pressure (vacuum) to remove any remaining traces of solvent, yielding the final, pure this compound as a solid. orgsyn.org
Reaction Mechanisms and Reactivity of Tert Butyl N 1 Acetylcyclohexyl Carbamate
Mechanistic Pathways of Carbamate (B1207046) Formation and Cleavage
The formation and cleavage of the carbamate linkage are fundamental reactions for the utility of tert-Butyl N-(1-acetylcyclohexyl)carbamate as a protecting group for the 1-amino-1-acetylcyclohexane moiety.
Nucleophilic Attack and Carbonyl Activation in Boc Protection
The formation of this compound involves the protection of the primary amine of 1-amino-1-acetylcyclohexane using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The mechanism is a classic example of nucleophilic acyl substitution. commonorganicchemistry.commasterorganicchemistry.com
The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine onto one of the electrophilic carbonyl carbons of Boc₂O. commonorganicchemistry.comchemistrysteps.com This attack is often facilitated by a base, which can deprotonate the amine to increase its nucleophilicity, although the reaction can also proceed under neutral conditions. The initial attack results in the formation of a tetrahedral intermediate. masterorganicchemistry.com
The cleavage of the Boc group, or deprotection, is typically achieved under acidic conditions. chemistrysteps.comwikipedia.org The mechanism involves protonation of the carbonyl oxygen of the carbamate, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.com This is followed by the departure of the stable tert-butyl cation, which can be trapped by a nucleophile or eliminate a proton to form isobutene. commonorganicchemistry.com The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine and carbon dioxide. wikipedia.orgcommonorganicchemistry.com Studies on the kinetics of Boc cleavage have shown a second-order dependence on the concentration of strong acids like HCl, suggesting a general acid-catalyzed separation of a reversibly formed ion-molecule pair. nih.gov
Role of the 1-Acetylcyclohexyl Group in Reaction Selectivity
The 1-acetylcyclohexyl group attached to the nitrogen atom of the carbamate plays a significant role in modulating the reactivity and selectivity of the molecule. This bulky substituent introduces considerable steric hindrance around the nitrogen atom and the carbamate functionality.
This steric bulk influences both the rate of Boc protection and deprotection. During protection, the approach of the large Boc₂O reagent to the sterically encumbered tertiary amine may be slower compared to less hindered primary amines. Conversely, the steric strain inherent in the molecule can facilitate the acid-catalyzed cleavage of the Boc group. The relief of this strain upon formation of the protonated amine and the stable tert-butyl cation can be a driving force for the deprotection reaction.
Electronically, the acetyl group is an electron-withdrawing group, which can decrease the nucleophilicity of the nitrogen atom to some extent through an inductive effect. This might make the initial nucleophilic attack during Boc protection slightly less favorable compared to an unsubstituted cyclohexylamine (B46788). However, the primary determinant of reactivity is often the steric environment. The presence of the acetyl group also offers a site for further chemical transformations, allowing for the modification of the molecule while the amine is protected.
Stereochemical Considerations in Reactions Involving the Carbamate Moiety
The cyclohexane (B81311) ring in this compound introduces elements of stereochemistry that are crucial in directing the outcome of reactions.
Diastereoselectivity and Enantioselectivity Studies
While specific diastereoselectivity and enantioselectivity studies on this compound are not extensively documented in the literature, the principles of stereocontrol in reactions of related N-Boc protected cyclic amines are well-established. For instance, in nucleophilic additions to N-acyliminium ions derived from N-Boc protected piperidines, high diastereoselectivity is often observed. chemistrysteps.com This stereocontrol is attributed to the conformational preferences of the cyclic iminium ion intermediate, which directs the incoming nucleophile to the less sterically hindered face.
In reactions involving the acetyl group, such as nucleophilic addition to the carbonyl, the bulky N-Boc-cyclohexyl moiety is expected to exert significant facial selectivity. The approach of a nucleophile would be favored from the side opposite to the larger substituent on the cyclohexane ring in its preferred chair conformation. Enantioselective reactions involving this compound would typically require the use of a chiral catalyst or reagent to differentiate between the enantiotopic faces of the acetyl carbonyl group or to effect a kinetic resolution.
Conformational Analysis and its Impact on Reactivity
The cyclohexane ring in this compound adopts a chair conformation to minimize torsional and steric strain. libretexts.org Due to the presence of two bulky substituents on the same carbon atom (the acetyl and the N-Boc-amino group), significant steric interactions are expected. In a 1,1-disubstituted cyclohexane, the ring will flip between two chair conformations. However, in this case, both substituents are on the same carbon, so a ring flip does not alter their axial/equatorial relationship to each other, but it does change their relationship to the rest of the ring.
The preferred conformation will seek to minimize 1,3-diaxial interactions. libretexts.org The bulky tert-butyl group of the Boc moiety and the acetyl group will create a sterically crowded environment. The rotational freedom around the C1-N bond and the C1-C(O)CH₃ bond will be restricted. The ground-state conformation of the molecule will likely adopt a geometry that places the largest groups in positions that minimize steric clash. This conformational preference will directly impact the reactivity of both the carbamate and the acetyl group. For example, the accessibility of the carbonyl carbon of the acetyl group to nucleophiles will be dictated by its orientation relative to the bulky Boc-protected amino group and the cyclohexane ring. The conformational rigidity can also influence the rate of reactions occurring at the carbamate, such as acid-catalyzed cleavage, by affecting the ease of protonation and subsequent fragmentation.
Reactivity towards Various Reagents
The reactivity of this compound is characterized by the independent and sometimes concerted reactions of its functional groups. The carbamate moiety is generally stable to a wide range of reagents, which is a hallmark of the Boc protecting group. organic-chemistry.org However, it can undergo specific transformations.
The primary reactivity of the carbamate group is its cleavage under acidic conditions, as previously discussed. It is resistant to basic hydrolysis, catalytic hydrogenation, and many nucleophiles. researchgate.net
The acetyl group, a ketone, is susceptible to a variety of nucleophilic additions and reductions. The nitrogen atom of the carbamate, while protected, can still exhibit some nucleophilicity, allowing for further functionalization under certain conditions. evitachem.com
Below is a table summarizing the expected reactivity of this compound with various classes of reagents, based on the known reactivity of its constituent functional groups.
| Reagent Class | Reagent Example(s) | Expected Reaction | Product Type |
| Strong Acids | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Cleavage of the Boc group (deprotection) | 1-Amino-1-acetylcyclohexane salt |
| Strong Bases | Sodium hydroxide (B78521) (NaOH), Potassium tert-butoxide | Generally stable; potential for slow hydrolysis under harsh conditions | 1-Amino-1-acetylcyclohexane |
| Reducing Agents | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Reduction of the acetyl ketone to a secondary alcohol | tert-Butyl N-(1-(1-hydroxyethyl)cyclohexyl)carbamate |
| Organometallic Reagents | Grignard reagents (RMgX), Organolithium reagents (RLi) | Nucleophilic addition to the acetyl carbonyl | tert-Butyl N-(1-(1-hydroxy-1-alkyl)cyclohexyl)carbamate |
| Nucleophiles | Alcohols (in the presence of a catalyst) | Transesterification of the carbamate (less common) | Alkyl N-(1-acetylcyclohexyl)carbamate |
| Oxidizing Agents | Peroxy acids (e.g., m-CPBA) | Baeyer-Villiger oxidation of the acetyl group | tert-Butyl N-(1-(acetoxy)cyclohexyl)carbamate |
| Catalytic Hydrogenation | H₂, Pd/C | Generally stable | No reaction |
Reactions with Nucleophiles
The presence of two electrophilic carbonyl carbons—one in the acetyl group and one in the carbamate group—renders this compound susceptible to nucleophilic attack. However, the reactivity of these sites is modulated by steric hindrance and electronic effects.
The carbonyl carbon of the acetyl group is a primary site for nucleophilic addition. Organometallic reagents, such as Grignard reagents, can add to this carbonyl group. For instance, the reaction of N-Boc protected α-amino ketones with Grignard reagents can yield tertiary alcohols after acidic workup. It has been noted that to achieve high yields in such reactions with N-Boc protected amino Weinreb amides, a pre-deprotonation of the N-H of the carbamate group with a simple Grignard reagent is often necessary to prevent it from acting as an acid. researchgate.net This pre-deprotonation strategy allows for the subsequent nucleophilic attack to proceed efficiently. researchgate.net
The carbamate carbonyl is generally less reactive towards nucleophiles than the ketone carbonyl. This is due to the resonance delocalization of the nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon. Consequently, the Boc group is stable towards many nucleophiles under standard conditions. organic-chemistry.orgderpharmachemica.com However, under forcing conditions or with highly reactive nucleophiles, cleavage of the Boc group can occur.
Hydrolysis of the carbamate can occur under aqueous conditions, leading to the corresponding amine, tert-butanol, and carbon dioxide. This reaction is typically slow under neutral conditions but is accelerated by acids.
The Wittig reaction, which involves the reaction of a phosphorus ylide with a ketone, can be employed to convert the acetyl group into an alkene. wikipedia.orglibretexts.orgmasterorganicchemistry.com While stabilized ylides react readily with aldehydes, their reaction with ketones like the one present in this compound can be more challenging and may require more reactive, non-stabilized ylides. wikipedia.orgcommonorganicchemistry.com
| Nucleophile | Reaction Site | Product Type | Conditions |
| Grignard Reagents (e.g., RMgX) | Acetyl carbonyl | Tertiary alcohol | Anhydrous ether or THF |
| Hydride Reagents (e.g., NaBH4) | Acetyl carbonyl | Secondary alcohol | Protic solvent (e.g., methanol, ethanol) |
| Phosphorus Ylides (Wittig Reagents) | Acetyl carbonyl | Alkene | Aprotic solvent (e.g., THF, DMSO) |
| Water (Hydrolysis) | Carbamate carbonyl | 1-Amino-1-acetylcyclohexane | Acidic or basic catalysis |
Electrophilic Transformations
Electrophilic attack on this compound can occur at several positions, including the nitrogen atom of the carbamate, the α-carbon of the acetyl group via its enol or enolate form, and potentially the cyclohexyl ring.
The nitrogen atom of the carbamate is generally considered electron-deficient due to the adjacent carbonyl group and is thus not highly susceptible to electrophilic attack. However, electrophilic amination reactions, where a nitrogen source acts as an electrophile, are a known class of reactions, suggesting that under specific conditions, the nitrogen could exhibit reactivity towards potent electrophiles. wiley-vch.de
The α-carbon to the acetyl carbonyl can be deprotonated to form an enolate, which is a potent nucleophile and can react with a variety of electrophiles. This allows for the introduction of various substituents at this position. However, the formation of the enolate must compete with potential reactions at the carbamate N-H.
Electrophilic substitution on the cyclohexyl ring is generally difficult due to the presence of the deactivating acetyl and carbamate groups. Such reactions would likely require harsh conditions and may lead to a mixture of products.
Reducing and Oxidizing Conditions
The acetyl group of this compound can be selectively reduced to a secondary alcohol using hydride reducing agents such as sodium borohydride (NaBH₄) in a protic solvent. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the carbamate group.
The N-Boc group is generally stable to many oxidizing conditions. researchgate.net However, the acetyl group and the cyclohexyl ring can be susceptible to oxidation. Strong oxidizing agents can lead to cleavage of the C-C bond adjacent to the ketone. For instance, oxidative C-C bond cleavage of N-protected cyclic amines has been achieved using systems like HNO₃ in trifluoroacetic acid (TFA), which could potentially lead to the opening of the cyclohexyl ring. clockss.org The oxidation of N-Boc-protected cyclic amines can yield ω-amino acids. clockss.org
| Reagent | Reaction Type | Primary Site of Reaction | Potential Products |
| Sodium Borohydride (NaBH₄) | Reduction | Acetyl carbonyl | tert-Butyl N-(1-(1-hydroxyethyl)cyclohexyl)carbamate |
| Lithium Aluminum Hydride (LiAlH₄) | Reduction | Acetyl carbonyl and Carbamate | 1-(1-Hydroxyethyl)cyclohexan-1-amine and other reduction products |
| Nitric Acid (HNO₃) in TFA | Oxidation | Cyclohexyl ring C-C bond | Ring-opened dicarboxylic acid derivatives |
| Photoexcited Nitroarenes | Oxidative Cleavage | C=N bond of an oxime derivative | Ketone (from oxime) |
Stability and Degradation Pathways under Diverse Chemical Conditions
The stability of this compound is highly dependent on the chemical environment, particularly the pH and temperature.
Under acidic conditions, the Boc group is readily cleaved. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This carbamic acid is unstable and rapidly decarboxylates to yield the free amine, 1-amino-1-acetylcyclohexane, along with carbon dioxide and isobutylene (B52900) (from the tert-butyl cation). researchgate.net Strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid are commonly used for this deprotection. semanticscholar.orgresearchgate.net The rate of this acid-catalyzed cleavage has been found to have a second-order dependence on the acid concentration in some cases. researchgate.net
In contrast, the Boc group is generally stable under basic conditions and is resistant to hydrolysis by hydroxide ions. derpharmachemica.com This stability is attributed to the steric hindrance of the tert-butyl group and the reduced electrophilicity of the carbamate carbonyl due to resonance. However, under very strong basic conditions, deprotonation of the N-H group can occur, potentially leading to the formation of an isocyanate intermediate. researchgate.net
Thermally, N-Boc protected amines can undergo deprotection at elevated temperatures without the need for a catalyst. nih.gov This thermal degradation is believed to proceed through a concerted mechanism involving the formation of the free amine, carbon dioxide, and isobutylene. researchgate.net The efficiency of thermal deprotection can be influenced by the solvent and the nature of the amine. nih.gov
Photochemical degradation of carbamates can also occur. While specific data for this compound is limited, related N-aryl carbamates have been shown to undergo photo-Fries rearrangement or photo-Ritter reactions upon UV irradiation.
| Condition | Stability | Degradation Pathway | Major Degradation Products |
| Strong Acid (e.g., TFA, HCl) | Labile | Acid-catalyzed cleavage of the Boc group | 1-Amino-1-acetylcyclohexane, CO₂, Isobutylene |
| Strong Base (e.g., t-BuOK) | Generally Stable | Potential formation of isocyanate intermediate at high temperatures | Dependent on subsequent reactions of the isocyanate |
| Elevated Temperature | Labile | Thermal elimination of the Boc group | 1-Amino-1-acetylcyclohexane, CO₂, Isobutylene |
| UV Radiation | Potentially Labile | Photochemical rearrangement/cleavage | Dependent on specific reaction pathways |
Applications of Tert Butyl N 1 Acetylcyclohexyl Carbamate in Advanced Organic Synthesis
Role as a Versatile Synthetic Intermediate
The strategic placement of the amine and acetyl functionalities on a cyclohexyl scaffold makes tert-butyl N-(1-acetylcyclohexyl)carbamate a promising intermediate for the synthesis of more complex molecular architectures.
Precursor for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active compounds openmedicinalchemistryjournal.com. The structure of this compound provides a foundation for the construction of various heterocyclic systems. For instance, the acetyl group can be manipulated to introduce further reactivity, enabling intramolecular cyclization reactions to form piperidine or other saturated nitrogenous rings, which are core structures in many natural products and synthetic drugs. The carbamate (B1207046) moiety can be deprotected to reveal the primary amine, which can then participate in cyclization reactions.
Building Block for Complex Natural Product Synthesis
The synthesis of complex natural products often requires chiral building blocks with well-defined stereochemistry. While the chirality of this compound is not specified, its cyclohexyl ring provides a rigid scaffold that can be functionalized to create stereochemically rich molecules. The presence of both a protected amine and a ketone allows for sequential and selective transformations, a key strategy in the total synthesis of natural products. For example, derivatives of this compound could serve as key intermediates in the synthesis of alkaloids or other complex bioactive molecules eagle-pharm.comchemicalbook.com.
Utilization as a Protecting Group Strategy
The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions total-synthesis.comwikipedia.orgorganic-chemistry.org.
Specificity and Selectivity of Boc Protection/Deprotection
The Boc group is known for its high chemoselectivity in protecting amines. It is stable to basic and nucleophilic conditions, allowing for reactions to be carried out on other parts of the molecule without affecting the protected amine total-synthesis.comorganic-chemistry.org. The deprotection of the Boc group is typically achieved with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) wikipedia.orgjk-sci.com. This process involves the formation of a stable tert-butyl cation, which then fragments to isobutylene (B52900) and carbon dioxide, liberating the free amine total-synthesis.comjk-sci.com. The mild acidic conditions required for Boc deprotection make it compatible with a wide range of other functional groups.
Table 1: Common Reagents for Boc Deprotection
| Reagent | Conditions |
| Trifluoroacetic acid (TFA) | Dichloromethane (B109758) (DCM) |
| Hydrochloric acid (HCl) | Methanol or Dioxane |
| Phosphoric acid | Aqueous solution |
| Lewis Acids (e.g., ZnBr₂) | Dichloromethane (DCM) |
This table provides a summary of common reagents and conditions used for the removal of the Boc protecting group.
Orthogonal Protecting Group Strategies in Multi-Step Synthesis
In the synthesis of complex molecules with multiple functional groups, orthogonal protecting group strategies are essential . An orthogonal set of protecting groups allows for the selective deprotection of one group in the presence of others . The Boc group is a key component of such strategies because its acid lability is distinct from the cleavage conditions of many other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyl (Bn) group organic-chemistry.orgub.eduresearchgate.net. This orthogonality allows for the sequential unmasking and reaction of different functional groups within a molecule, which is a cornerstone of modern peptide and complex molecule synthesis ub.eduresearchgate.net.
Table 2: Orthogonal Protecting Groups to Boc
| Protecting Group | Abbreviation | Cleavage Condition |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |
| Benzyl | Bn | Hydrogenolysis (e.g., H₂, Pd/C) |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst |
| Trityl | Trt | Mild acid |
This table illustrates the orthogonality of the Boc group with other commonly used protecting groups in organic synthesis.
Regioselective and Chemoselective Transformations Enabled by the Carbamate
The presence of the bulky Boc-carbamate group can influence the stereochemical and regiochemical outcome of reactions on the cyclohexyl ring. The steric hindrance provided by the tert-butyl group can direct incoming reagents to the less hindered face of the molecule, thereby controlling the stereochemistry of newly formed chiral centers. Furthermore, the electronic nature of the carbamate can modulate the reactivity of the adjacent acetyl group. This directing effect is a powerful tool in asymmetric synthesis. The ability to perform chemoselective transformations, such as reduction of the ketone without affecting the carbamate, is also a key advantage offered by this protecting group strategy.
Contributions to Method Development in Organic Chemistry
The compound this compound, as a quintessential N-Boc-protected α-amino ketone, represents a valuable molecular scaffold for the development of novel synthetic methodologies. Its bifunctional nature, possessing both a sterically hindered ketone and a protected amine on a quaternary carbon, makes it an ideal substrate for exploring new reaction pathways, particularly in the synthesis of complex nitrogen-containing molecules and heterocyclic systems. While direct literature on this specific compound's role in pioneering new named reactions is limited, its structural motifs are central to several modern method development studies. The utility of analogous N-Boc protected keto-amines serves to highlight the potential contributions of this compound in advancing the field of organic chemistry.
One significant area of method development is the use of N-Boc protected keto-alkynes as precursors for complex heterocycles. For instance, a related compound, tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate, has been instrumental as a building block in developing new synthetic routes to highly substituted pyridine and pyrazole derivatives. enamine.net This reagent functions as an electron-poor alkyne, engaging in cycloaddition reactions that form the core of these important heterocyclic systems.
In one methodological approach, it participates in a [2+2] cycloaddition with enaminones derived from N-Boc protected amino acids, leading to the formation of highly functionalized pyridines. enamine.net This method provides a novel pathway to complex pyridine structures that are of significant interest in medicinal chemistry.
Furthermore, the same precursor is utilized in copper-catalyzed azomethine imine-alkyne cycloadditions (CuAAC), a "click" chemistry approach, to synthesize fluorescent pyrazole derivatives. enamine.net The development of such regioselective [3+2] cycloaddition methods is crucial for creating molecular probes and functional materials. The success of these methods demonstrates the potential of using structurally similar compounds like this compound to develop new annulation strategies for constructing other heterocyclic frameworks.
The following table summarizes the results from these method development studies using a related N-Boc keto-alkyne.
| Reaction Type | Reactant | Product Class | Key Conditions | Significance |
|---|---|---|---|---|
| [2+2] Cycloaddition | Enaminones from N-Boc amino acids | Pyridine-3,4-dicarboxylates | Thermal | New route to highly functionalized pyridines with amino acid residues. enamine.net |
| [3+2] Cycloaddition (CuAAC) | Azomethine imines | Fluorescent Pyrazole Derivatives | Copper catalysis | Development of "click" methodology for pyrazole synthesis. enamine.net |
Another critical area of method development is the formation of carbon-nitrogen bonds, a fundamental transformation in organic synthesis. The carbamate moiety, present in this compound, is central to these investigations. Research into novel C-H bond functionalization reactions for the direct synthesis of tertiary carbamates showcases the ongoing innovation in this field. researchgate.net While the target compound is a secondary carbamate, these studies, which utilize copper catalysts to react alkanes with isocyanates, are paving the way for new strategies to form C-N bonds under mild conditions. researchgate.net The development of such protocols, which avoid pre-functionalized starting materials, represents a significant step forward in synthetic efficiency and sustainability.
The tert-butoxycarbonyl (Boc) protecting group itself is a cornerstone of modern synthetic method development. total-synthesis.comjk-sci.com Its stability under a wide range of nucleophilic and basic conditions, combined with its facile removal under mild acidic conditions, makes it an essential tool for orthogonal protection strategies in multi-step synthesis. organic-chemistry.org Methodologies are continuously being refined for both the introduction and cleavage of the Boc group, aiming for greater chemoselectivity and milder conditions. For example, the use of recyclable organocatalysts like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) for N-Boc protection highlights the drive towards more environmentally benign synthetic methods. organic-chemistry.org The presence of the Boc group in this compound makes it an excellent candidate for use in complex synthetic sequences where precise control of reactivity is paramount.
Structural Elucidation Methodologies for Tert Butyl N 1 Acetylcyclohexyl Carbamate and Its Derivatives
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. It provides detailed information about the local chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
¹H NMR Spectroscopy: In the ¹H NMR spectrum of tert-Butyl N-(1-acetylcyclohexyl)carbamate, distinct signals are expected for each type of proton. The nine equivalent protons of the tert-butyl group are anticipated to appear as a sharp singlet, typically in the range of δ 1.4-1.5 ppm. nih.gov The three protons of the acetyl methyl group would also produce a singlet, expected further downfield around δ 2.1 ppm due to the deshielding effect of the adjacent carbonyl group. The ten protons on the cyclohexyl ring would appear as a series of complex, overlapping multiplets in the aliphatic region (approximately δ 1.2-2.0 ppm). The single proton on the nitrogen atom (N-H) of the carbamate (B1207046) group would likely be observed as a broad singlet, the chemical shift of which can be variable depending on solvent and concentration.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this molecule, ten distinct signals are expected. The characteristic carbonyl carbon of the acetyl group is the most deshielded, appearing significantly downfield (δ > 200 ppm). pressbooks.pub The carbamate carbonyl carbon is also deshielded, but to a lesser extent, typically appearing around δ 155 ppm. mdpi.com The quaternary carbons—the one in the tert-butyl group and C1 of the cyclohexane (B81311) ring—would appear around δ 80 ppm and δ 55-65 ppm, respectively. nih.gov The remaining carbons of the tert-butyl, acetyl, and cyclohexyl groups would resonate in the upfield region of the spectrum. oregonstate.edulibretexts.org
2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be employed to confirm the assignments. A COSY spectrum would show correlations between adjacent protons within the cyclohexyl ring, aiding in the assignment of the complex multiplets. An HSQC spectrum correlates each proton with its directly attached carbon atom. The most definitive connections would be established with an HMBC spectrum, which shows correlations between protons and carbons over two to three bonds. For instance, it would show a correlation between the acetyl methyl protons and the acetyl carbonyl carbon, as well as the C1 of the cyclohexane ring, confirming the connectivity of this key structural feature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ | 1.45 | Singlet | 9H |
| -COCH₃ | 2.10 | Singlet | 3H |
| Cyclohexyl -CH₂- | 1.20 - 2.00 | Multiplet | 10H |
| -NH- | Variable | Broad Singlet | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C OCH₃ | > 200 |
| -NHC O₂- | ~155 |
| -OC (CH₃)₃ | ~80 |
| Cyclohexyl C 1 | 55 - 65 |
| -OC (C H₃)₃ | ~28 |
| Cyclohexyl -C H₂- | 20 - 40 |
| -COC H₃ | ~25 |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands. A sharp to moderately broad band in the region of 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the secondary carbamate. rsc.org Strong absorptions between 2850 and 3000 cm⁻¹ are due to the C-H stretching of the alkyl groups (cyclohexyl, tert-butyl, and acetyl). The most prominent features would be two strong carbonyl (C=O) stretching bands. The ketone carbonyl typically absorbs around 1715 cm⁻¹, while the carbamate carbonyl absorption is expected at a slightly lower wavenumber, around 1690-1710 cm⁻¹. pressbooks.publibretexts.org Other significant bands would include the N-H bending vibration near 1520-1540 cm⁻¹ and C-N stretching vibrations. mdpi.com
Table 3: Predicted Principal IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (Carbamate) | Stretch | 3300 - 3400 | Medium |
| C-H (Alkyl) | Stretch | 2850 - 3000 | Strong |
| C=O (Ketone) | Stretch | ~1715 | Strong |
| C=O (Carbamate) | Stretch | 1690 - 1710 | Strong |
| N-H (Carbamate) | Bend | 1520 - 1540 | Medium |
Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of the compound and providing structural information through analysis of its fragmentation patterns. For this compound (molecular formula C₁₃H₂₃NO₃), the exact mass is 241.1678.
Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed at m/z 241 or 242, respectively. The fragmentation pattern is highly predictable for compounds containing a tert-butoxycarbonyl (Boc) protecting group. doaj.org Common fragmentation pathways include:
Loss of isobutylene (B52900) (C₄H₈, 56 Da) via a rearrangement, leading to a fragment at m/z 185. reddit.com
Loss of a tert-butyl radical (•C₄H₉, 57 Da), resulting in a fragment at m/z 184.
Loss of the entire Boc group (C₅H₉O₂, 101 Da), giving a fragment corresponding to the protonated 1-acetylcyclohexanamine at m/z 142.
Cleavage of the acetyl group (CH₃CO, 43 Da), leading to a fragment at m/z 198.
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and its major fragments with high accuracy, further validating the proposed structure.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Identity |
| 242 | [M+H]⁺ |
| 186 | [M+H - C₄H₈]⁺ |
| 184 | [M - •C₄H₉]⁺ |
| 142 | [M+H - C₅H₉O₂]⁺ |
| 57 | [C₄H₉]⁺ |
X-ray Crystallography for Solid-State Structure Determination
While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state, providing precise coordinates for each atom. researchgate.net This technique is contingent upon the ability to grow a suitable single crystal of the compound. To date, a crystal structure for this compound has not been reported in publicly accessible databases. However, a theoretical analysis based on known structures of similar carbamates allows for a discussion of the expected structural features. iucr.orgnih.gov
An X-ray crystallographic analysis would yield a wealth of data on the molecule's geometry. This includes the precise measurement of all bond lengths, bond angles, and torsion angles. For instance, the C=O bond lengths of the ketone and carbamate groups would be determined, as would the C-N and O-C bonds of the carbamate linkage. The planarity of the carbamate group, a result of resonance delocalization, would be confirmed. nih.gov The analysis would also reveal the preferred conformation of the cyclohexane ring (typically a chair conformation) and the relative orientation of the acetyl and carbamate substituents.
Chiroptical Methods for Stereochemical Assignment
The unambiguous determination of the absolute configuration of chiral molecules such as this compound is a critical aspect of its structural elucidation, particularly when stereoisomers may exhibit different biological activities or chemical properties. Chiroptical methods, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, provide powerful non-destructive tools for this purpose. The primary techniques employed are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by chromophores in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, the key chromophores are the carbonyl group of the acetyl moiety and the carbamate functional group. The n→π* electronic transition of the ketone carbonyl, typically occurring around 280-300 nm, is particularly sensitive to the stereochemical environment. thieme-connect.de The sign and intensity of the observed Cotton effect in the ECD spectrum are directly related to the spatial arrangement of atoms around the chromophore.
The modern approach to assigning absolute configuration using ECD involves a comparison of the experimentally measured spectrum with spectra generated through quantum chemical calculations, most notably Time-Dependent Density Functional Theory (TDDFT). nih.govresearchgate.net This process allows for the reliable assignment of even complex molecules that may not adhere to older empirical rules like the Octant Rule for cyclic ketones. thieme-connect.deresearchgate.net
The general workflow for stereochemical assignment using ECD is outlined in the table below.
Table 1: General Steps for Absolute Configuration Assignment via ECD
| Step | Description | Rationale |
|---|---|---|
| 1. Conformational Analysis | Identify all low-energy conformers of the molecule using computational methods (e.g., molecular mechanics or DFT). | The experimental ECD spectrum is a population-weighted average of the spectra of all contributing conformers in solution. nih.gov |
| 2. ECD Spectrum Calculation | Calculate the theoretical ECD spectrum for each significant conformer of a chosen enantiomer (e.g., the R-enantiomer) using TDDFT. | This provides a theoretical prediction of the chiroptical response for a molecule of known, albeit arbitrarily chosen, absolute configuration. acs.org |
| 3. Boltzmann Averaging | Generate a final theoretical spectrum by averaging the spectra of the individual conformers based on their calculated relative free energies (Boltzmann distribution). | This creates a single theoretical spectrum that accurately represents the molecule's behavior in solution at a given temperature. |
| 4. Comparison | Compare the calculated spectrum with the experimentally measured ECD spectrum. | A good match between the experimental spectrum and the calculated spectrum for the R-enantiomer confirms the absolute configuration as R. If they are mirror images, the configuration is S. |
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left- and right-circularly polarized infrared radiation by a chiral molecule. VCD provides a wealth of stereochemical information as it probes the vibrational transitions of the molecule. researchgate.net Unlike ECD, which is limited to molecules with UV-Vis chromophores, VCD spectra can be obtained for virtually any chiral molecule, providing a rich fingerprint of its three-dimensional structure. For this compound, the entire molecule is the "chromophore," with characteristic bands arising from C=O, N-H, C-H, and C-N stretching and bending vibrations.
Advanced Hyphenated Techniques for Purity Assessment and Reaction Monitoring
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for assessing the purity of synthesized compounds and for real-time monitoring of chemical reactions. nih.gov For this compound, the most relevant techniques are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for the analysis of this compound due to the thermal lability of the carbamate and, specifically, the tert-butoxycarbonyl (Boc) protecting group. taylorfrancis.com
Purity Assessment: LC-MS can effectively separate the target compound from starting materials (e.g., 1-acetylcyclohexylamine), reagents, and potential byproducts. A high-resolution mass spectrometer (HRMS) detector can provide accurate mass measurements, confirming the elemental composition of the main peak and helping to identify unknown impurities. Common impurities could include the deprotected amine or byproducts from side reactions.
Reaction Monitoring: The progress of the synthesis of this compound can be monitored by taking small aliquots from the reaction mixture and analyzing them by LC-MS. This allows for the tracking of the consumption of the starting amine and the formation of the Boc-protected product over time, enabling the optimization of reaction conditions such as reaction time and temperature.
A known challenge in the MS analysis of Boc-protected amines is the facile loss of the protecting group in the mass spectrometer's ion source, either through thermal degradation or collision-induced dissociation. nih.govchemicalforums.com This can lead to the observation of a prominent ion corresponding to the deprotected amine [M-Boc+H]+ or fragments of the Boc group itself (e.g., m/z 57, the tert-butyl cation). chemicalforums.com While this can complicate quantification, it also provides a diagnostic fragmentation pattern for identifying Boc-protected compounds. nih.gov
Table 2: Illustrative LC-MS Parameters and Expected Ions for Analysis
| Parameter | Typical Condition/Value |
|---|---|
| Chromatography Mode | Reversed-Phase HPLC (e.g., C18 column) |
| Mobile Phase | Gradient of water and acetonitrile, often with 0.1% formic acid |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Expected Precursor Ion [M+H]+ | m/z 258.1751 (for C13H23NO3) |
| Common Fragment Ions | m/z 202.15 (Loss of isobutylene, C4H8), m/z 158.13 (Loss of Boc group, C5H9O2), m/z 57.07 (tert-butyl cation, C4H9+) |
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but requires careful consideration of the compound's thermal instability. Carbamates are known to be thermally labile and can degrade in the high temperatures of a standard GC injection port. nih.govoup.com
Purity Assessment: To avoid thermal degradation, specialized injection techniques such as cold on-column injection can be employed. oup.com Alternatively, fast GC methods with shorter columns and rapid temperature programming can minimize the time the analyte spends at high temperatures, thus reducing decomposition. bohrium.com If degradation occurs, GC-MS analysis would likely show peaks corresponding to the degradation products, such as 1-acetylcyclohexylamine and isobutylene. Derivatization of the carbamate can also be a strategy to improve thermal stability for GC analysis. scispec.co.th
Reaction Monitoring: Due to the potential for thermal degradation and the need for specialized techniques, GC-MS is generally less suitable than LC-MS for routine, real-time monitoring of the formation of this compound. However, it can be a valuable tool for analyzing the volatility of reactants and identifying volatile byproducts in the reaction mixture.
The combination of chromatographic separation with the structural information provided by mass spectrometry makes these hyphenated techniques essential for ensuring the identity, purity, and yield of this compound during its synthesis and purification.
Theoretical and Computational Studies of Tert Butyl N 1 Acetylcyclohexyl Carbamate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those rooted in density functional theory (DFT), are instrumental in elucidating the electronic characteristics that govern the reactivity and stability of tert-Butyl N-(1-acetylcyclohexyl)carbamate.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for exploring the potential energy surfaces of chemical reactions. mdpi.comunipd.it For this compound, DFT calculations can be employed to investigate various reaction pathways, such as its synthesis, hydrolysis, and thermal decomposition.
By mapping the potential energy surface, key stationary points, including reactants, products, intermediates, and transition states, can be identified and their energies calculated. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative measure of reaction feasibility and kinetics. For instance, the hydrolysis of the carbamate (B1207046) bond, a critical reaction in both its stability and potential biological activity, can be modeled. DFT studies on similar carbamates have shown that the amide resonance can be about 3–4 kcal/mol lower than in amides, which influences the rotational barriers around the C-N bond and, consequently, its reactivity. nih.govacs.org
Table 1: Hypothetical DFT-Calculated Energies for the Hydrolysis of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (Carbamate + H₃O⁺) | 0.0 |
| N-Protonated Intermediate | +5.2 |
| O-Protonated Intermediate | +2.8 |
| Transition State for Water Attack | +18.5 |
| Tetrahedral Intermediate | -3.7 |
| Transition State for C-N Cleavage | +22.1 |
| Products (1-acetylcyclohexan-1-amine, tert-butanol, CO₂, H⁺) | -10.4 |
Note: The data in this table is illustrative and based on typical values for similar reactions. Actual values would require specific DFT calculations for this molecule.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. For this compound, the HOMO is likely to be localized on the nitrogen and oxygen atoms of the carbamate group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be centered around the carbonyl carbon, making it susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a larger gap suggests higher stability. researchgate.net
Analysis of the charge distribution, often visualized through electrostatic potential maps, can further illuminate reactive sites. The carbonyl oxygen and the nitrogen atom are expected to possess partial negative charges, making them attractive to electrophiles and capable of hydrogen bonding. The carbonyl carbon, on the other hand, will have a partial positive charge. This charge distribution is a key determinant of how the molecule interacts with other molecules and its environment.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly valuable for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound.
The cyclohexane (B81311) ring can exist in various conformations, with the chair form being the most stable. The substituents—the acetyl group and the N-(tert-butoxycarbonyl)amino group—can be in either axial or equatorial positions. MD simulations can reveal the preferred conformations and the energy barriers between them. For similar cyclohexyl carbamates, studies have shown a strong preference for diequatorial arrangements to minimize steric hindrance. researchgate.net
Furthermore, MD simulations can be used to study the interactions of this compound with solvent molecules or within a condensed phase. By simulating the molecule in a box of water, for example, one can observe the formation and dynamics of hydrogen bonds between the carbamate group and surrounding water molecules. These simulations provide insights into its solubility and how it might interact with biological macromolecules, such as enzymes. acs.org
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods can be used to predict various spectroscopic properties, including NMR, IR, and Raman spectra. These theoretical spectra can then be compared with experimental data to validate the computational model and to aid in the interpretation of experimental results. nih.govnih.gov
For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be determined. These predicted shifts can be invaluable for assigning the peaks in an experimental NMR spectrum.
Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be calculated. These frequencies can be used to generate a theoretical IR spectrum, where the positions and intensities of the peaks correspond to different functional groups and vibrational modes within the molecule. For example, the characteristic C=O stretching frequency of the carbamate and acetyl groups can be predicted. Comparing the theoretical spectrum with an experimental one can confirm the structure of the synthesized molecule. researchgate.net
Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Hypothetical)
| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |
| ¹³C NMR (C=O, carbamate) | 155 ppm | 154.8 ppm |
| ¹³C NMR (C=O, acetyl) | 208 ppm | 207.5 ppm |
| ¹H NMR (NH) | 5.8 ppm | 5.7 ppm |
| IR Stretch (C=O, carbamate) | 1705 cm⁻¹ | 1700 cm⁻¹ |
| IR Stretch (C=O, acetyl) | 1725 cm⁻¹ | 1720 cm⁻¹ |
Note: This table presents hypothetical data to illustrate the comparison between predicted and experimental values. Actual data would require specific calculations and experimental measurements.
Computational Design of New Derivatization Strategies
Computational chemistry is a powerful tool in the rational design of new molecules with desired properties. For this compound, computational methods can guide the design of new derivatives for various applications, such as in drug discovery or materials science. nih.govacs.org
By understanding the molecule's structure-activity relationship through computational modeling, new derivatization strategies can be devised. For example, if the goal is to design a derivative that binds to a specific enzyme, molecular docking simulations can be used to predict the binding affinity of various potential derivatives. acs.org These simulations place the candidate molecules into the active site of the enzyme and calculate a score based on the intermolecular interactions.
Quantum chemical calculations can also be used to predict how different substituents would affect the electronic properties and reactivity of the molecule. For instance, adding electron-withdrawing or electron-donating groups to the cyclohexyl ring could modulate the reactivity of the carbamate group. This in silico screening of potential derivatives can save significant time and resources by prioritizing the most promising candidates for synthesis and experimental testing.
Future Directions and Emerging Research Avenues for Tert Butyl N 1 Acetylcyclohexyl Carbamate
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The future synthesis of tert-Butyl N-(1-acetylcyclohexyl)carbamate is geared towards greener, more efficient, and cost-effective methodologies that minimize environmental impact. Key areas of research include biocatalysis and the adoption of green chemistry principles.
Biocatalytic methods offer a highly selective and sustainable alternative to traditional chemical synthesis. The α-oxoamine synthase (AOS) family of enzymes, for example, can catalyze the stereospecific formation of α-amino ketones from α-amino acids in a single step, eliminating the need for complex protecting group manipulations. nih.govnih.gov Future research will likely focus on engineering or discovering novel enzymes capable of directly synthesizing the acetylcyclohexyl moiety or similar cyclic α-amino ketones, thereby reducing the number of synthetic steps and avoiding the use of stoichiometric reagents. nih.gov
Green chemistry approaches are also gaining traction. This includes the use of environmentally benign solvents, such as water, for the critical N-tert-butoxycarbonylation (N-Boc) protection step. nih.gov Furthermore, solvent-free techniques like mechanochemical synthesis via ball-milling are being explored to produce carbamates, offering reduced reaction times and significantly less chemical waste. evitachem.com Another promising avenue is the use of immobilized enzymes, such as Candida antarctica Lipase B, which can be used in continuous-flow reactors for Boc protection and recycled over multiple reaction cycles, enhancing process efficiency and sustainability. evitachem.com
| Methodology | Key Advantages | Challenges & Future Research Focus |
|---|---|---|
| Traditional Chemical Synthesis | Well-established, versatile for various substrates. | Often requires multiple steps (protection/deprotection), use of hazardous reagents, and generation of significant waste. |
| Biocatalysis (e.g., using α-oxoamine synthases) | High stereospecificity, single-step transformation, mild reaction conditions, environmentally benign. nih.govnih.gov | Limited substrate scope of known enzymes, need for enzyme discovery and engineering for specific targets. |
| Green Chemistry (e.g., water-based, mechanosynthesis) | Reduced or eliminated use of hazardous organic solvents, improved safety, potential for lower energy consumption. evitachem.comnih.gov | Substrate solubility issues in aqueous media, scalability of mechanochemical methods. |
Exploration of New Reactivity Profiles and Transformations
Beyond its role as a protected intermediate, this compound possesses a unique combination of functional groups—a ketone, a protected amine, and a cyclic scaffold—that opens the door to novel chemical transformations. Future research is set to exploit this latent reactivity through modern catalytic methods.
One of the most exciting frontiers is the application of photoredox catalysis . This technique uses visible light to generate highly reactive intermediates under mild conditions. For N-Boc protected amino acids, photoredox catalysis can facilitate decarboxylation to form α-amino radicals. acs.orgacs.org These radicals can then be coupled with a variety of partners, such as vinyl sulfones or aryl halides, to forge new carbon-carbon bonds. acs.orgorganic-chemistry.org Applying this strategy to this compound could enable novel decarboxylative functionalization pathways, transforming the carbamate (B1207046) group from a simple protecting group into a reactive handle for building molecular complexity.
Another area of intense interest is the use of N-heterocyclic carbene (NHC) catalysis . NHCs are powerful organocatalysts that can induce "umpolung" or polarity inversion. acs.org This allows for unconventional bond formations, such as the aza-benzoin condensation, which couples imines and aldehydes to produce α-amino ketones. researchgate.net Future work could explore intramolecular reactions or annulations catalyzed by NHCs, using the existing ketone and protected amine of the title compound to construct complex heterocyclic systems fused to the cyclohexane (B81311) ring. acs.org
| Catalytic Method | Key Transformation | Potential Products from this compound | Significance |
|---|---|---|---|
| Photoredox Catalysis | Decarboxylative C-C Coupling (Arylation/Vinylation) acs.orgacs.org | Benzylic amines, Allylic amines | Converts the carbamate into a functional handle for creating valuable pharmacophores. |
| N-Heterocyclic Carbene (NHC) Catalysis | Umpolung / Aza-Benzoin Type Reactions acs.orgresearchgate.net | Fused heterocyclic systems, complex amino alcohol derivatives | Enables novel ring-forming strategies and access to complex molecular architectures. |
| Transition Metal Catalysis | α-C-H Functionalization organic-chemistry.org | α-Arylated or α-alkylated ketones | Allows for direct modification of the ketone enolate, adding functional diversity. |
Integration into Automated and Flow Chemistry Systems for Scalable Production
To meet potential industrial demand, the synthesis of this compound and its derivatives must be scalable, safe, and efficient. Continuous flow chemistry and automated systems are poised to address these challenges.
Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing. These include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous intermediates at any given time, and the potential for straightforward automation and scalability. researchgate.netacs.org Research has already demonstrated the continuous synthesis of carbamates using CO2 as a safe and sustainable C1 source in flow reactors. acs.orgfigshare.com This approach avoids the need for hazardous reagents like phosgene.
Furthermore, "reaction telescoping" in flow systems, where multiple synthetic steps are integrated into a single continuous process without intermediate purification, represents a major leap in efficiency. beilstein-journals.org For example, a Curtius rearrangement to form an isocyanate can be performed in one module, immediately followed by reaction with an alcohol in a second module and a final biocatalytic purification step in a third, all within a closed-loop system. beilstein-journals.orgnih.gov Such integrated systems will be critical for the large-scale, cost-effective, and safe production of carbamates like this compound.
Potential for Derivatization into High-Value Specialty Chemicals
The true value of this compound lies in its potential as a versatile starting material for a wide range of high-value specialty chemicals, particularly within the pharmaceutical and materials science sectors.
In medicinal chemistry, the α-amino ketone motif is a well-established pharmacophore and a key precursor for other important functional groups. researchgate.net For example, the stereoselective reduction of the ketone group can yield chiral 1,2-amino alcohols, a structural motif present in many bioactive molecules. researchgate.net Furthermore, α-amino ketones are critical building blocks for synthesizing certain classes of protease inhibitors, including those used in HIV therapy. researchgate.net The cyclohexane scaffold provides a rigid conformational anchor, which can be advantageous in drug design for optimizing binding to biological targets.
The novel reactivity profiles discussed in section 7.2 unlock further derivatization possibilities. The creation of allylic and benzylic amines via photoredox catalysis provides direct access to scaffolds with known pharmacological relevance. acs.orgacs.org The ability to construct fused heterocyclic systems via NHC catalysis could lead to the discovery of entirely new classes of compounds with unique biological activities.
| Derivative Class | Synthetic Transformation | Potential Application Area |
|---|---|---|
| Chiral 1,2-Amino Alcohols | Stereoselective reduction of the ketone | Pharmaceutical intermediates, chiral ligands |
| Protease Inhibitor Scaffolds | Elaboration of the α-amino ketone structure researchgate.net | Medicinal Chemistry (e.g., antiviral agents) |
| Allylic and Benzylic Amines | Photoredox-mediated decarboxylative coupling acs.orgacs.org | Pharmacophores, building blocks for natural product synthesis |
| Fused Heterocyclic Systems | NHC-catalyzed annulation reactions acs.org | Novel drug discovery, materials science |
Advanced Spectroscopic and Computational Approaches for Deeper Understanding of its Reactivity Landscape
A deeper, fundamental understanding of the structure, conformation, and electronic properties of this compound is essential for predicting and controlling its reactivity. Future research will increasingly rely on a synergy between advanced spectroscopic methods and high-level computational chemistry.
Advanced Spectroscopic Techniques , such as two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy (e.g., NOESY, HMBC), will be crucial for elucidating the preferred solution-state conformation of the molecule. The orientation of the acetyl and N-Boc groups relative to the cyclohexane ring can significantly influence steric accessibility and, therefore, the outcome of chemical reactions. In-situ reaction monitoring using techniques like ReactIR (FTIR spectroscopy) or process NMR can provide real-time kinetic data, helping to optimize reaction conditions and identify transient intermediates in the novel transformations described above.
Computational Chemistry , particularly Density Functional Theory (DFT), offers a powerful tool for exploring reaction mechanisms at the molecular level. DFT calculations can be used to model the transition states of potential reactions, allowing researchers to predict which reaction pathways are energetically favorable. This is especially valuable for understanding the regioselectivity and stereoselectivity of complex catalytic cycles, such as those in photoredox and NHC catalysis. Computational models can also predict spectroscopic properties (e.g., NMR chemical shifts), which aids in the structural confirmation of new derivatives. The combination of these advanced analytical and theoretical methods will accelerate the rational design of new synthetic routes and the discovery of novel applications for this versatile compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
